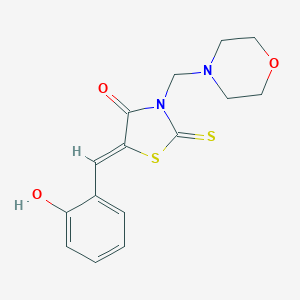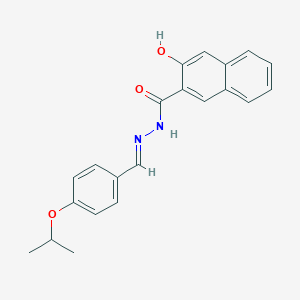
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyphenyl group at the 2nd position, and a dione structure within the isoindole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione typically involves the bromination of a precursor isoindole compound followed by the introduction of the hydroxyphenyl group. One common method involves the use of bromine or a brominating agent under controlled conditions to achieve selective bromination. The hydroxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The dione structure can be reduced to form a dihydroxy derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The dione structure may also play a role in redox reactions and electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-chlorophenyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of a hydroxy group.
5-bromo-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with an ethoxy group instead of a hydroxy group.
Uniqueness
5-Bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione is unique due to the presence of the hydroxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom and the hydroxyphenyl group provides a distinct set of properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C14H8BrNO3 |
|---|---|
Poids moléculaire |
318.12g/mol |
Nom IUPAC |
5-bromo-2-(4-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8BrNO3/c15-8-1-6-11-12(7-8)14(19)16(13(11)18)9-2-4-10(17)5-3-9/h1-7,17H |
Clé InChI |
PISTWGFIBBAFDE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(dibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B389787.png)
![6,7-dichloro-2-[4-(octyloxy)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B389788.png)
![3-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-1H,2H,3H-pyrido[1,2,3-de]quinoxalin-4-ium](/img/structure/B389790.png)
![N-(3-bromophenyl)-N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389795.png)

![3-[2-(1-benzylpropylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389798.png)
![N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389801.png)
![N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389802.png)


![2-[4-(octyloxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B389805.png)

![N-(4-chlorophenyl)-2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389808.png)

